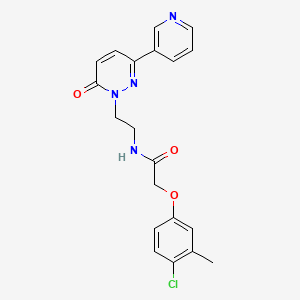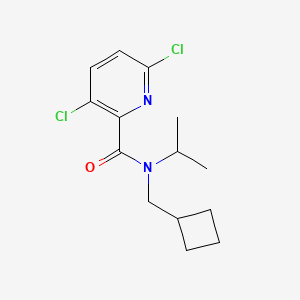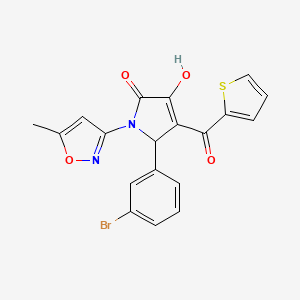
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO . It has an average mass of 241.277 Da and a monoisotopic mass of 241.127823 Da . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine consists of a cyclohexanamine ring with two fluorine atoms at the 4,4-positions and a 4-methoxyphenyl group at the 1-position .Applications De Recherche Scientifique
Analytical Characterization in Biological Matrices
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has been characterized analytically in various biological matrices. A study by De Paoli et al. (2013) developed a method using liquid chromatography and ultraviolet detection for the qualitative and quantitative analysis of arylcyclohexylamines, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, in blood, urine, and vitreous humor.
Binding Affinity for NMDA Receptor
The compound's pharmacological profile includes high affinity and selectivity for the glutamate NMDA receptor. Roth et al. (2013) investigated the binding affinities of various ketamine and phencyclidine analogues, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, for the NMDA receptor, revealing its potential psychoactive properties [Roth et al. (2013)].
Crystal Structure and Nonlinear Optical Properties
The compound has been studied for its crystal structure and potential nonlinear optical properties. In a study by Mary et al. (2014), a related derivative was analyzed, emphasizing the importance of such compounds in future studies of nonlinear optical properties.
Role in PET Imaging Studies
The compound's analogues have been used in PET imaging studies, particularly for the quantification of 5-HT1A receptors in humans, as indicated in a study by Choi et al. (2015). These studies are crucial for understanding brain function and disorders.
Electrophilic Reactivity and Divergent Behavior
Electron-transfer conditions significantly affect the reactivity of compounds like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine. Ikeda et al. (2001) demonstrated its divergent reactivity depending on the electron-transfer conditions, which is important for synthetic chemistry applications [Ikeda et al. (2001)].
Propriétés
IUPAC Name |
4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUFWUPNIRXEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)



![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![8-Methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2362638.png)


![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)